5-Methyl-6-(phenylamino)nicotinaldehyde
Description
5-Methyl-6-(phenylamino)nicotinaldehyde (CAS: 1355193-89-3) is a substituted nicotinaldehyde derivative featuring a phenylamino group at the 6-position and a methyl group at the 5-position of the pyridine ring. However, direct experimental data on its reactivity or biological activity are scarce in the provided evidence, necessitating comparisons with structurally analogous compounds.
Properties
CAS No. |
1355193-89-3 |
|---|---|
Molecular Formula |
C13H12N2O |
Molecular Weight |
212.252 |
IUPAC Name |
6-anilino-5-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H12N2O/c1-10-7-11(9-16)8-14-13(10)15-12-5-3-2-4-6-12/h2-9H,1H3,(H,14,15) |
InChI Key |
UAZAWMXVFNJWRJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CN=C1NC2=CC=CC=C2)C=O |
Synonyms |
5-Methyl-6-(phenylaMino)nicotinaldehyde |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Nicotinaldehyde Derivatives
Structural and Electronic Features
Nicotinaldehyde derivatives vary in substituents at the 5- and 6-positions, which critically influence their electronic properties and functional performance:
Analysis :
- FPyII (): The 5-fluoro and 6-((trimethylsilyl)ethynyl) substituents reduce the Lewis basicity of the pyridine nitrogen, minimizing inhibitory intermediates in the Soai reaction and enhancing autocatalytic efficiency.
- However, steric hindrance from the phenyl group could offset this effect, akin to bulky substituents in FPyII.
Key Findings :
- Substituent size and electronegativity directly impact inhibitory strength. Bromine at the 5-position increases steric bulk and Ki (reduced potency) compared to unsubstituted nicotinaldehyde .
- Hypothesis for Target Compound: The bulky phenylamino group at position 6 and methyl at position 5 may further elevate Ki compared to nicotinaldehyde, analogous to 5-bromo substitution. However, resonance effects from NHPh could enhance binding affinity in specific enzyme pockets, warranting experimental validation.
Reaction Efficiency in Autocatalysis
In the Soai reaction (asymmetric autocatalysis), substituent-driven Lewis basicity determines catalytic performance:
Comparison :
- FPyII’s low basicity enables a "floor-to-floor" transition state, bypassing inhibitory pathways .
- The target compound’s phenylamino group could introduce higher basicity, leading to intermediate inhibition and reduced efficiency. Methyl substitution might mitigate this by electron donation, but structural modeling is needed.
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